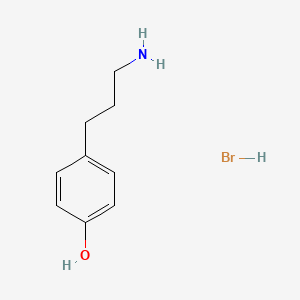
4-(3-aminopropyl)phenol Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-aminopropyl)phenol Hydrobromide, with the CAS number 583825-30-3, is a chemical compound . It has a molecular weight of 232.12 and its molecular formula is C9H14BrNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound has a melting point of 103 °C and a boiling point of 288.4±23.0 °C at 760 mmHg . The flash point is 128.2±22.6 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
The use of phenolic compounds, including structures related to 4-(3-aminopropyl)phenol, in chemical synthesis and functionalization is well-documented. Such compounds are key intermediates in the synthesis of complex molecules due to their reactive hydroxyl and amino groups. For instance, phenolic hydroxyl functionalized graphene oxides have been prepared using a small amount of 4-aminophenol, serving as a reducing and N-doping agent, which significantly enhances electrochemical performance for applications like supercapacitors (Yong Zhang et al., 2019). This demonstrates the role of aminophenol derivatives in creating materials with improved electrical properties, potentially extending to compounds like 4-(3-aminopropyl)phenol hydrobromide.
Environmental Applications
In environmental science, phenolic compounds are studied for their ability to degrade pollutants. For example, the degradation of toxic organic compounds, such as 4-chloro 2-aminophenol, uses advanced oxidation processes that could be analogous to applications involving this compound (Arati J. Barik & P. Gogate, 2016). Understanding the reactivity of such compounds can lead to more effective water treatment and pollution mitigation strategies.
Analytical Chemistry
In analytical chemistry, derivatives of 4-aminophenol play a crucial role in developing sensitive detection methods for various substances. The Berthelot reaction, for instance, involves phenolic compounds for the quantitative determination of ammonium in environmental samples, showcasing the importance of phenol derivatives in analytical assays (E. Rhine et al., 1998). The versatility of this compound could similarly be harnessed in developing novel analytical methods.
Pharmaceutical and Biomedical Research
Although the direct application of this compound in pharmaceutical research was not highlighted in the sourced documents, related compounds exhibit significant biological activity. For instance, phenolic acids like chlorogenic acid demonstrate a range of therapeutic effects, including antioxidant, antibacterial, and neuroprotective properties (M. Naveed et al., 2018). This suggests potential research avenues for this compound in exploring novel drug candidates or biomedical applications.
Catalysis and Material Science
The role of phenolic and amino-functionalized compounds extends into catalysis and material science. For example, poly(ethylene imine) composite hydrogels loaded with metal nanoparticles have been synthesized using aminophenol derivatives, demonstrating high efficiency in catalytic reduction processes (Yao Feng et al., 2020). Such applications underscore the potential of this compound in catalysis and the development of new materials with enhanced properties.
Safety and Hazards
This compound is classified under the GHS07 category . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
The primary target of 4-(3-aminopropyl)phenol Hydrobromide, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions.
Mode of Action
Hydroxyamphetamine is an indirect acting sympathomimetic agent . It works by causing the release of norepinephrine from adrenergic nerve terminals . Norepinephrine is a neurotransmitter that plays a key role in the body’s “fight or flight” response, increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Biochemical Pathways
The release of norepinephrine from adrenergic nerve terminals leads to mydriasis, which is the dilation of the pupil . This is part of the body’s sympathetic response and allows more light to reach the retina, potentially improving vision in low light conditions .
Pharmacokinetics
As an ophthalmic agent, Hydroxyamphetamine is intended for local use only .
Result of Action
The primary result of Hydroxyamphetamine’s action is mydriasis, or pupil dilation . This can aid in the diagnosis of certain conditions, such as Horner’s syndrome, which is characterized by nerve lesions .
Propiedades
IUPAC Name |
4-(3-aminopropyl)phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQGQGNVRPUYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583825-30-3 |
Source


|
| Record name | 4-(3-aminopropyl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)


![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)


![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)
![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)
![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)